

SAR103168: A Comparative Guide to a Novel Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SAR103168**, a potent pyrido[2,3-d]pyrimidine-based Src kinase inhibitor, with other notable Src kinase inhibitors: dasatinib, bosutinib, and saracatinib. The information presented herein is supported by preclinical experimental data to facilitate an objective evaluation of its therapeutic potential, particularly in the context of myeloid leukemias.

Executive Summary

SAR103168 is a multi-targeted tyrosine kinase inhibitor with potent activity against the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases.^{[1][2]} Preclinical studies have demonstrated its efficacy in inhibiting proliferation and inducing apoptosis in acute and chronic myeloid leukemia cells.^{[1][2]} **SAR103168** exhibited a favorable preclinical profile with a strong rationale for clinical development in refractory/relapsed acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS).^{[3][4]} However, a Phase I clinical trial was terminated due to unpredictable pharmacokinetic variability, which prevented the determination of a maximum tolerated dose.^{[3][4][5]} This guide focuses on the preclinical data that highlights the potential of **SAR103168** in comparison to other established Src kinase inhibitors.

Data Presentation: Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro inhibitory activities (IC50) of **SAR103168** and other Src kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values for Src Family Kinases

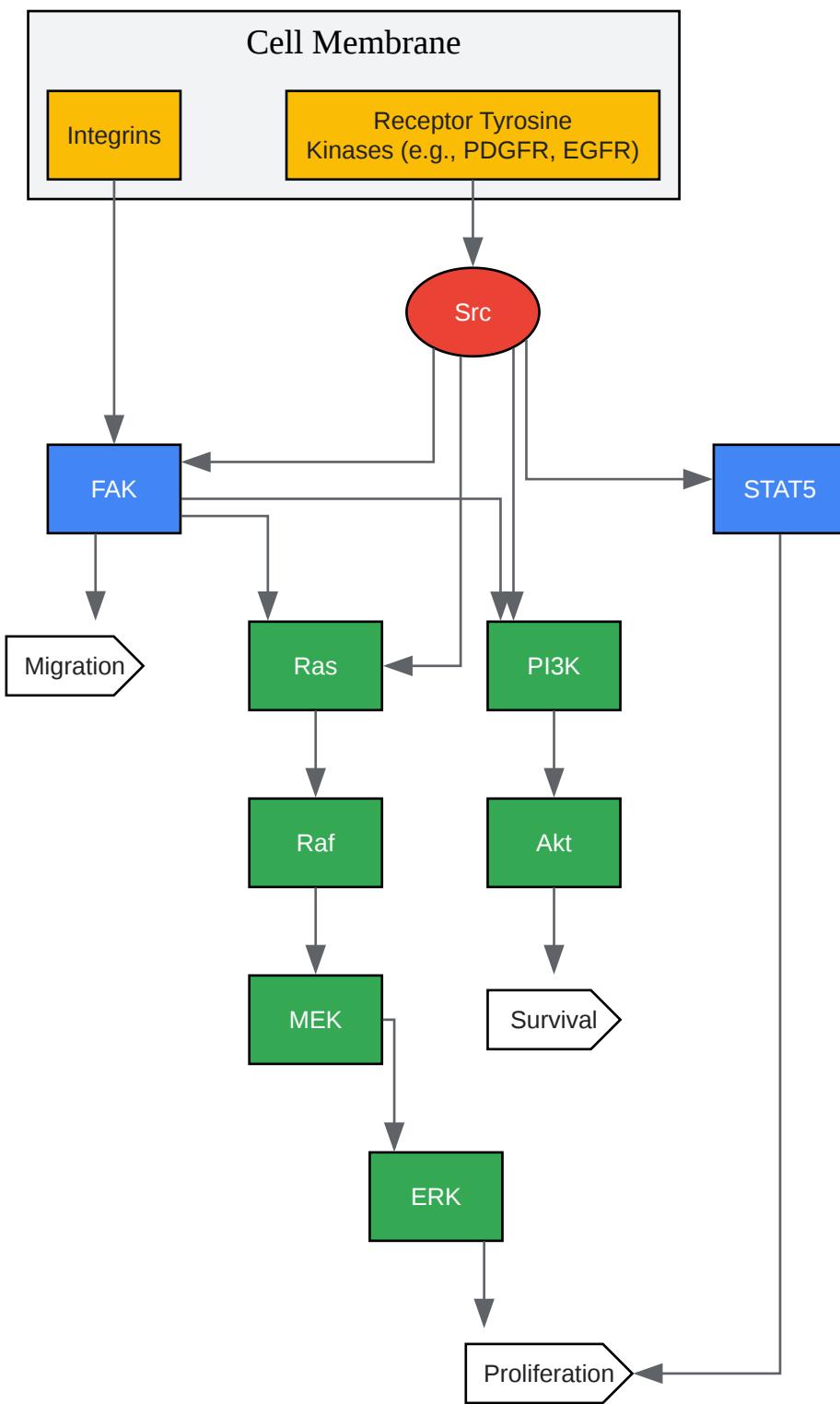
Kinase	SAR103168 (nM)	Dasatinib (nM)	Bosutinib (nM)	Saracatinib (nM)
Src	0.65[1][2]	~0.5[6]	1.2[5][7]	2.7 - 11[3]
Lyn	Data not available	<10	<10	4 - 10[2]
Fyn	Data not available	<10	<10	4 - 10[2]
Lck	Data not available	<10	<10	4 - 10[2]
Yes	Data not available	<10	<10	4 - 10[2]

Table 2: Comparative IC50 Values for Other Key Kinases

Kinase	SAR103168 (nM)	Dasatinib (nM)	Bosutinib (nM)	Saracatinib (nM)
Abl	Inhibited[1][2]	<1 - 9[8]	Inhibited	30
VEGFR1/2	Inhibited[1][2]	Data not available	Data not available	Data not available
PDGFR	Inhibited[1][2]	<30	Minimal Activity[7]	Data not available
FGFR1/3	Inhibited[1][2]	Data not available	Data not available	Data not available
EGFR	Inhibited[1][2]	Data not available	Data not available	66
c-Kit	Data not available	<30	Minimal Activity[7]	200

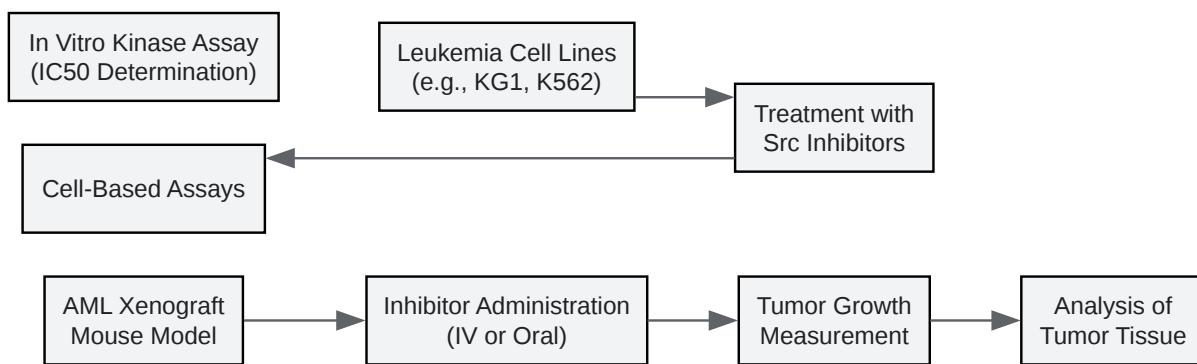
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Src kinase inhibitors and the general workflows for the experimental protocols described in this guide.



[Click to download full resolution via product page](#)

Src Signaling Pathway



[Click to download full resolution via product page](#)

General Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the enzymatic activity of a purified kinase in the presence of an inhibitor to determine the concentration at which 50% of the kinase activity is inhibited (IC50).

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

- Reaction Setup: In a 384-well plate, a reaction mixture is prepared containing the purified Src kinase, a suitable substrate (e.g., poly(E4Y) peptide), and ATP in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
- Inhibitor Addition: Serial dilutions of the test compound (e.g., **SAR103168**) are added to the wells.
- Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
- ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

- ADP to ATP Conversion: Kinase Detection Reagent is added to convert the generated ADP to ATP.
- Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader. The IC₅₀ value is calculated from the dose-response curve.[\[1\]](#)[\[3\]](#)

Cellular Phosphorylation Assays

These assays measure the phosphorylation status of intracellular proteins to assess the inhibitor's effect on signaling pathways within intact cells.

Western Blotting for Phosphorylated Proteins (p-Src, p-FAK, p-STAT5)

- Cell Culture and Treatment: Leukemia cell lines (e.g., KG1, K562) are cultured and treated with varying concentrations of the Src inhibitor for a specified time.
- Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of Src (e.g., p-Src Tyr416), FAK, or STAT5. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of phosphorylated proteins.

Cell-Based Assays for Proliferation and Apoptosis

These assays evaluate the impact of the inhibitors on cancer cell growth and survival.

Cell Proliferation Assay (e.g., MTS Assay)

- Cell Seeding: Leukemia cells are seeded in a 96-well plate and allowed to adhere overnight.
- Inhibitor Treatment: The cells are treated with a range of inhibitor concentrations.
- Incubation: The plate is incubated for a period of 24 to 72 hours.
- MTS Reagent Addition: An MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well.
- Colorimetric Reading: The absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[\[9\]](#)

Apoptosis Assay (e.g., Annexin V Staining)

- Cell Treatment: Cells are treated with the inhibitor for a specified time.
- Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
- Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic.[\[8\]](#)

In Vivo Antitumor Efficacy in AML Xenograft Models

This model assesses the therapeutic efficacy of the inhibitors in a living organism.

- Cell Implantation: Human AML cell lines (e.g., KG1) are implanted into immunodeficient mice (e.g., SCID or NSG mice), typically via intravenous injection.[\[1\]](#)[\[10\]](#)
- Tumor Establishment: The tumors are allowed to establish and grow to a palpable size.
- Inhibitor Administration: The mice are treated with the Src inhibitor or a vehicle control, administered either intravenously or orally.[\[1\]](#)
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

- Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
- Pharmacodynamic Analysis: Tumor tissues can be collected for analysis of target inhibition (e.g., p-Src levels by western blot) to correlate with antitumor activity.[\[1\]](#)

Concluding Remarks

SAR103168 demonstrated potent preclinical activity against Src family kinases and other relevant targets in myeloid leukemia models. Its high potency, as indicated by its low nanomolar IC₅₀ value for Src, positions it as a significant compound of interest. While its clinical development was halted, the preclinical data provides valuable insights for the design and development of future multi-targeted kinase inhibitors for hematological malignancies. The comparative data presented in this guide serves as a resource for researchers to understand the landscape of Src kinase inhibition and to inform the strategic development of next-generation cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. promega.com [promega.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Kinase assay [\[bio-protocol.org\]](http://bio-protocol.org)
- 4. Kinase activity assays Src and CK2 [\[protocols.io\]](http://protocols.io)
- 5. In vitro kinase assay [\[protocols.io\]](http://protocols.io)
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 7. Apoptosis assay and cell cycle analysis [\[bio-protocol.org\]](http://bio-protocol.org)
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)

- 9. Cell proliferation, cell cycle and apoptosis assays [bio-protocol.org]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SAR103168: A Comparative Guide to a Novel Multi-Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191841#sar103168-versus-other-src-kinase-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com